5-Tridecanone CAS number 30692-16-1
5-Tridecanone CAS number 30692-16-1
An In-Depth Technical Guide to 5-Tridecanone (CAS: 30692-16-1): Properties, Synthesis, Analysis, and Applications for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 5-Tridecanone (CAS: 30692-16-1), a long-chain aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines a robust synthetic pathway, and details a self-validating analytical workflow for structural confirmation and purity assessment. Furthermore, it explores the potential applications of 5-Tridecanone as a versatile chemical intermediate and a candidate for investigation in semiochemical and materials science research. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction to 5-Tridecanone
5-Tridecanone, systematically named tridecan-5-one, is a 13-carbon aliphatic ketone with the molecular formula C13H26O.[1][2] As a saturated ketone, its chemical reactivity is primarily dictated by the carbonyl functional group and the long, nonpolar alkyl chains. While specific research on 5-Tridecanone is not as extensive as its isomers, such as 2-Tridecanone, its structural characteristics make it a molecule of significant interest. Long-chain ketones are valuable as intermediates in organic synthesis, allowing for the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.[3] Moreover, compounds of this class are frequently found in nature as semiochemicals (e.g., pheromones), flavor agents, and plant metabolites, suggesting a breadth of potential applications.[4][5][6] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the utility of this compound.
Caption: High-level workflow for the synthesis of 5-Tridecanone.
Step-by-Step Methodology
Step 1: Synthesis of 5-Tridecanol via Grignard Reaction
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Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Grignard Reagent Preparation: Add magnesium turnings (1.1 eq) to the flask. In the dropping funnel, add a solution of 1-bromooctane (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Initiation: Add a small portion of the 1-bromooctane solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.
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Addition: Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (octylmagnesium bromide).
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Aldehyde Addition: Cool the flask to 0 °C using an ice bath. Add a solution of valeraldehyde (pentanal, 1.0 eq) in anhydrous THF dropwise via the dropping funnel.
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Quenching: After the addition, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-tridecanol.
Step 2: Oxidation to 5-Tridecanone
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Setup: In a round-bottom flask, dissolve the crude 5-tridecanol from Step 1 in dichloromethane (DCM).
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Oxidation: Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will turn dark brown.
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Monitoring: Stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Tridecanone.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 5-Tridecanone is a critical, self-validating step. A multi-technique approach provides orthogonal data, ensuring the highest confidence in the final product.
Caption: Sequential workflow for analytical validation of 5-Tridecanone.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To assess purity and confirm the molecular weight.
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Protocol:
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Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.
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Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
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Use a temperature program starting at 100 °C, ramping to 250 °C at 10 °C/min.
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Expected Results:
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Purity: A single major peak in the chromatogram indicates high purity.
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Identity: The mass spectrum for this peak should show a molecular ion (M⁺) at m/z = 198. Key fragments corresponding to alpha-cleavage should be observed at m/z = 113 ([C₈H₁₇CO]⁺) and m/z = 85 ([C₄H₉CO]⁺).
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Infrared (IR) Spectroscopy
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Objective: To confirm the presence of the ketone functional group.
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Protocol:
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Acquire a spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Expected Results: A strong, sharp absorbance peak will be observed in the 1705-1725 cm⁻¹ region, confirming the C=O bond. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide definitive structural confirmation by mapping the unique carbon and proton environments.
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Protocol:
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Dissolve ~10-20 mg of the sample in deuterated chloroform (CDCl₃).
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Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected Results: The spectra should align with the predictions outlined in Section 2.1, confirming the connectivity of the C13 backbone and the position of the carbonyl group at C5.
Applications and Research Opportunities
While direct applications of 5-Tridecanone in drug development are not yet established, its structure is analogous to molecules with proven utility, highlighting clear avenues for research.
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5.1. Privileged Scaffold in Organic Synthesis: The carbonyl group of 5-Tridecanone is a versatile handle for further chemical modification (e.g., reduction, olefination, reductive amination). The long alkyl chains impart significant lipophilicity, a key property in drug design for modulating membrane permeability and protein binding. This makes 5-Tridecanone a valuable starting material or intermediate for synthesizing novel bioactive molecules with tailored properties. [8]
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5.2. Pheromone and Chemical Ecology Research: Many insects utilize long-chain ketones as sex or aggregation pheromones. [9][10]For example, isomers of tridecanone have been identified in the emissions of various species. [4]Researchers in chemical ecology can use synthetic 5-Tridecanone as an analytical standard or test it in electroantennography (EAG) and field trapping experiments to investigate its potential role as a semiochemical for pest management or biodiversity studies. [11]
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5.3. Flavor and Fragrance Industry: Related ketones are known for their waxy, fatty, and sometimes fruity or cheesy notes, and are used as flavorants or fragrance components. [3][12]2-Tridecanone, for instance, is used for its creamy, coconut-like aroma. [3]5-Tridecanone could be explored for novel organoleptic properties in these industries.
Safety and Handling
According to available safety data, 5-Tridecanone is not classified as a hazardous substance under OSHA or GHS guidelines. However, standard laboratory precautions should always be observed.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Incompatibilities: Keep away from strong oxidizing agents, as ketones can react exothermically with these materials. [13]* Storage: Store in a tightly closed container in a cool, dry place.
Disclaimer: This information is for research purposes only. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Tridecanone is a structurally simple yet functionally significant molecule. This guide has provided a comprehensive technical framework, from its fundamental properties to a detailed, validated synthesis and characterization workflow. By presenting not just the protocols but the scientific rationale behind them, we empower researchers to confidently produce and validate this compound. Its potential as a synthetic building block in drug discovery and as a candidate for semiochemical research makes 5-Tridecanone a valuable tool for scientific exploration.
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